molecular formula C13H18 B13783278 Hept-2-enylbenzene

Hept-2-enylbenzene

Cat. No.: B13783278
M. Wt: 174.28 g/mol
InChI Key: ZXOFDLMHPUQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-2-enylbenzene is an organic compound with the molecular formula C13H18. It consists of a heptene chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hept-2-enylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hept-2-ylbenzene.

    Substitution: Nitro and sulfonic acid derivatives of this compound.

Mechanism of Action

The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Hept-2-ene: A similar compound with a heptene chain but without the benzene ring.

    Benzene: The simplest aromatic hydrocarbon, serving as a core structure in hept-2-enylbenzene.

    Toluene: An alkylbenzene with a methyl group instead of a heptene chain.

Uniqueness

This compound’s uniqueness lies in its combination of an alkene chain with an aromatic ring, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows it to participate in a broader range of chemical reactions and applications .

Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

hept-2-enylbenzene

InChI

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3

InChI Key

ZXOFDLMHPUQRCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.